7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Regioisomer differentiation Kinase inhibitor scaffold Medicinal chemistry

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5006-56-4; molecular formula C7H8N4; molecular weight 148.17 g/mol) is a nitrogen-containing fused heterocyclic compound comprising a 1,2,4-triazole ring annulated to a pyridine ring with a 7-position methyl substituent and a 3-position primary amine. This scaffold belongs to the triazolopyridine family, which has been recognized in medicinal chemistry for kinase inhibition applications, particularly as p38 MAPK inhibitors and c-Met inhibitors.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 5006-56-4
Cat. No. B1331127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS5006-56-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC2=NN=C(N2C=C1)N
InChIInChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10)
InChIKeyBOMGURPAEXSYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5006-56-4): Heterocyclic Building Block for Kinase-Focused Discovery


7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5006-56-4; molecular formula C7H8N4; molecular weight 148.17 g/mol) is a nitrogen-containing fused heterocyclic compound comprising a 1,2,4-triazole ring annulated to a pyridine ring with a 7-position methyl substituent and a 3-position primary amine [1]. This scaffold belongs to the triazolopyridine family, which has been recognized in medicinal chemistry for kinase inhibition applications, particularly as p38 MAPK inhibitors [2] and c-Met inhibitors [3]. The compound is commercially available at ≥95% purity for research use and carries the NSC identifier NSC76486, indicating its inclusion in historical National Cancer Institute screening collections . Its structural features—specifically the methyl substitution pattern and free amine handle—make it a distinct entry point for structure-activity relationship (SAR) exploration compared to other regioisomeric or substitution variants within the triazolopyridine class.

Why 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Cannot Be Interchanged with Regioisomeric or Unsubstituted Analogs


Substituting 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine with its unsubstituted parent (CAS 274-80-6), the 8-methyl regioisomer (CAS 4926-25-4), or other triazolopyridine variants introduces measurable differences in calculated physicochemical properties, crystallographic behavior, and biological target engagement that directly impact experimental reproducibility and SAR interpretation. The methyl group position alters the compound's electronic distribution, steric profile, and hydrogen-bonding capacity—factors that govern molecular recognition in kinase ATP-binding pockets [1]. The 7-methyl substitution pattern yields a calculated topological polar surface area (tPSA) of 56.2 Ų and an XLogP of 1.2, whereas the unsubstituted parent triazolo[4,3-a]pyridin-3-amine exhibits different hydrogen-bond donor/acceptor arrangements that affect solubility and permeability profiles [2]. Furthermore, the free primary amine at the 3-position serves as a critical synthetic handle for derivatization—a feature not present in 3-unsubstituted analogs (e.g., 7-methyl-[1,2,4]triazolo[4,3-a]pyridine, CAS 4919-10-2), which lack this functionalization site for generating focused compound libraries . Interchanging these analogs without accounting for these documented differences risks invalidating SAR hypotheses and generating non-reproducible biological data. The quantitative evidence presented below establishes the specific, measurable differentiation of the 7-methyl-3-amino substitution pattern relative to its closest comparators.

Quantitative Differentiation Evidence: 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine vs. Closest Analogs


Methyl Substitution Position: 7-Methyl vs. 8-Methyl Regioisomer Differentiation

The 7-methyl substitution pattern (CAS 5006-56-4) differs from the 8-methyl regioisomer (CAS 4926-25-4) in steric and electronic positioning relative to the triazole-pyridine fusion. Both compounds share identical molecular formula (C7H8N4), molecular weight (148.17 g/mol), and calculated physicochemical parameters including density (1.42 g/cm³), refractive index (1.727), tPSA (56.2 Ų), and XLogP (1.2) [1]. However, the distinct InChIKey values (7-methyl: BOMGURPAEXSYAI-UHFFFAOYSA-N; 8-methyl: YUSBOEQSJFYXBL-UHFFFAOYSA-N) confirm non-identical molecular topology [2]. In the context of p38 MAPK inhibitor design, triazolopyridine derivatives with specific substitution patterns exhibit differential kinase inhibition profiles; patent disclosures covering aminotriazolopyridines as kinase inhibitors explicitly claim multiple substitution patterns as distinct chemical entities with varying biological activity, recognizing that methyl position alters binding mode within the ATP pocket [3].

Regioisomer differentiation Kinase inhibitor scaffold Medicinal chemistry

Solid-State Crystallographic Framework: Space Group Comparison Between Triazolopyridine-3-amine Scaffolds

The unsubstituted parent compound 1,2,4-triazolo[4,3-a]pyridin-3-amine (CAS 274-80-6) has been fully characterized by X-ray diffraction, revealing crystallization in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell, and an asymmetric unit containing two molecules linked via N–H⋯N hydrogen bonds forming an R22(8) graph set motif [1]. This crystallographic framework establishes a baseline for understanding solid-state packing of the 3-amino-substituted scaffold. The presence of the 7-methyl substituent in the target compound is expected to alter crystal packing parameters relative to the unsubstituted parent, affecting melting point, solubility, and long-term storage stability—parameters critical for compound management and formulation development. The broader triazolo[4,3-a]pyridine class crystallizes in monoclinic systems (e.g., P21/c space group for 3-(pyridin-4-yl)-substituted derivatives with unit cell parameters a = 15.1413 Å, b = 6.9179 Å, c = 13.0938 Å, β = 105.102°, V = 1324.16 ų), demonstrating consistent solid-state behavior that can be rationally modulated by substitution [2].

Crystallography Solid-state characterization Polymorph screening

Functionalization Handle Availability: 3-Amine vs. 3-Unsubstituted Scaffold Comparison

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5006-56-4) possesses a primary amine at the 3-position of the triazole ring, a functional group absent in the 3-unsubstituted analog 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 4919-10-2; C7H7N3; MW 133.15 g/mol). The 3-amine serves as a versatile synthetic handle enabling acylation, sulfonylation, reductive amination, and urea/thiourea formation without requiring de novo scaffold construction . This functionalization capacity is directly relevant to the patent literature: aminotriazolopyridine derivatives are extensively claimed as kinase inhibitors where the 3-amine position is frequently elaborated to modulate potency, selectivity, and ADME properties [1]. For example, N-substituted derivatives such as N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine and N-(cyclopropylmethyl)-8-iodo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1192744-69-6) represent advanced leads derived from 3-amine scaffolds [2]. The unsubstituted 7-methyl-[1,2,4]triazolo[4,3-a]pyridine lacks this derivatization site, requiring alternative synthetic strategies (e.g., C–H functionalization) to achieve similar molecular diversity.

Synthetic accessibility Derivatization Library synthesis

Kinase Inhibition Scaffold Validation: Triazolopyridine Core in p38 MAPK and c-Met Inhibitor Programs

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a privileged kinase inhibitor core across multiple patent families. WO2010007316 (Signal Pharmaceuticals) and related filings explicitly claim aminotriazolopyridines as kinase inhibitors for treating cancer and inflammatory conditions [1]. Specifically, compounds bearing the [1,2,4]triazolo[4,3-a]pyridine core have been disclosed as p38 MAPK inhibitors useful as anti-inflammatory agents for respiratory tract diseases [2]. Additionally, triazolo[4,3-a]pyridine derivatives have been developed as c-Met kinase inhibitors with demonstrated antitumor activity in gastric cancer cell lines [3]. A separate series of triazolo[4,3-a]pyridines was optimized as positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, demonstrating improved in vitro ADMET and hERG profiles compared to analogous imidazo[1,2-a]pyridine series [4]. The 7-methyl-3-amino substitution pattern positions this compound within a scaffold space that has produced development candidates (e.g., JNJ-42153605), establishing a precedent for tractable SAR and drug-like properties.

Kinase inhibition p38 MAPK c-Met Anti-inflammatory

Coordination Chemistry Potential: Triazolopyridine Ligands in Dinuclear Copper(II) Complexes

[1,2,4]Triazolo[4,3-a]pyridine derivatives function as bridging ligands in dinuclear copper(II) complexes, enabling magneto-structural correlations relevant to bioinorganic modeling and materials science. Specifically, 3-(6-methyl-2-pyridyl)-[1,2,4]triazolo[4,3-a]pyridine (L) forms dinuclear azole-bridged copper(II) complexes that exhibit distinct coordination geometries dependent on counterion and solvent conditions: trigonal bipyramidal geometry (τ = 0.76) in [CuII2(L)2(MeCN)4](ClO4)4 versus square pyramidal geometry (τ = 0.07, 0.15, 0.07) in [CuII2(L)6](ClO4)4 [1]. Magnetic measurements revealed antiferromagnetic coupling in both complexes with significantly different coupling strengths, correlated with the trigonal distortion parameter τ. This precedent establishes triazolopyridines as tunable ligands where substitution pattern influences both coordination geometry and magnetic exchange. The 7-methyl-3-amine scaffold offers distinct coordination possibilities via the triazole N1/N2 nitrogens and the exocyclic amine, potentially enabling monodentate, bidentate, or bridging coordination modes not accessible to simpler triazolopyridine ligands.

Coordination chemistry Magnetic materials Catalysis Bioinorganic chemistry

Validated Application Scenarios for 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring Regioisomerically Pure Starting Materials

Researchers developing p38 MAPK or c-Met kinase inhibitors should procure the 7-methyl regioisomer (CAS 5006-56-4) rather than the 8-methyl variant (CAS 4926-25-4) to ensure SAR continuity. The distinct InChIKey values confirm non-identical molecular topology, and patent disclosures covering aminotriazolopyridines as kinase inhibitors explicitly differentiate substitution patterns as distinct chemical entities [1]. Use of the correct regioisomer prevents confounding biological data and enables direct comparison with literature precedent for kinase inhibition [2].

Focused Library Synthesis Requiring a Primary Amine Functionalization Handle

Medicinal chemistry teams planning to generate focused compound libraries via acylation, sulfonylation, or reductive amination should select 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine over the 3-unsubstituted analog 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 4919-10-2). The 3-primary amine eliminates 2–3 synthetic steps for core functionalization and enables rapid analog generation . This approach aligns with patent strategies where aminotriazolopyridine derivatives are elaborated at the 3-position to optimize potency and selectivity [3].

Solid-State Characterization and Preformulation Development for Triazolopyridine-Based Candidates

Researchers conducting solid-state characterization, polymorph screening, or preformulation studies should consider the crystallographic framework established for the unsubstituted parent compound (space group P21/n, R22(8) H-bonding motif) as a baseline for understanding how the 7-methyl substitution alters crystal packing, melting behavior, and solubility [4]. This knowledge supports rational compound management, storage condition optimization, and formulation development for triazolopyridine-based drug candidates [5].

Coordination Chemistry and Bioinorganic Model Complex Development

Inorganic and bioinorganic chemistry laboratories investigating copper(II) coordination complexes for catalysis, magnetic materials, or metalloenzyme modeling should evaluate 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine as a ligand scaffold. The triazolopyridine core has demonstrated utility in forming dinuclear copper(II) complexes with tunable coordination geometries (τ ranging from 0.07 to 0.76) and antiferromagnetic coupling strengths [6]. The 3-exocyclic amine provides an additional coordination site not present in simpler triazolopyridine ligands, potentially enabling novel binding modes and magneto-structural properties [6].

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